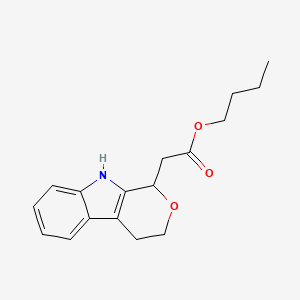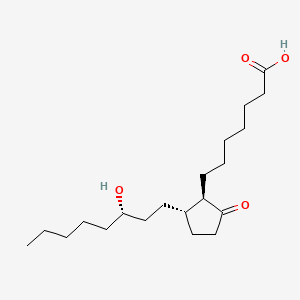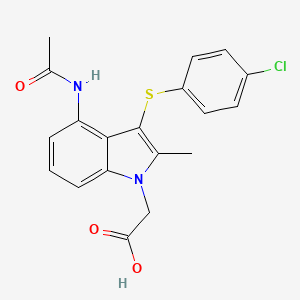
AZD1981
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Como antagonista selectivo del receptor DP2, AZD-1981 se utiliza en la investigación para estudiar el papel de este receptor en diversas vías bioquímicas.
Medicina: AZD-1981 se ha evaluado en ensayos clínicos por su potencial para tratar enfermedades respiratorias como el asma y la EPOC.
Industria: Las posibles aplicaciones terapéuticas del compuesto lo convierten en un candidato para el desarrollo farmacéutico y la comercialización.
Mecanismo De Acción
AZD-1981 ejerce sus efectos antagonizando el receptor DP2, que está involucrado en la quimiotaxis y la activación de eosinófilos, basófilos y células Th2 . Al bloquear este receptor, AZD-1981 inhibe la migración y activación de estas células inmunitarias, reduciendo así la inflamación y las respuestas alérgicas . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la señalización inducida por la prostaglandina D2, que juega un papel clave en la patofisiología del asma y otras enfermedades alérgicas .
Análisis Bioquímico
Biochemical Properties
AZD1981 interacts with the DP2 receptor, a second receptor for PGD2 . It displaces radio-labelled PGD2 from human recombinant DP2 with high potency . The binding is reversible, non-competitive, and highly selective against a panel of more than 340 other enzymes and receptors .
Cellular Effects
This compound has been shown to block agonist-induced human eosinophil CD11b expression, shape change (including in whole blood), chemotaxis, basophil shape change, and Th2-cell chemotaxis . It also blocks DP2-mediated shape change and CD11b up-regulation in human eosinophils .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist to the DP2 receptor . It inhibits DP2-mediated shape change and CD11b up-regulation in human eosinophils, shape change in basophils, and chemotaxis of human eosinophils and Th2 cells .
Metabolic Pathways
This compound is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . This suggests that it may interact with these enzymes in metabolic pathways.
Métodos De Preparación
La síntesis de AZD-1981 implica la preparación de ácido 4-(acetilamino)-3-[(4-clorofenil)tio]-2-metil-1H-indol-1-acético . La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo indólico: Esto implica la ciclación de precursores apropiados para formar el anillo indólico.
Introducción del grupo tioéter: El grupo 4-clorofeniltio se introduce mediante una reacción de sustitución.
Acetilación: El grupo acetilo se agrega al grupo amino en el anillo indólico.
Modificaciones finales: El grupo ácido carboxílico se introduce para completar la síntesis.
Los métodos de producción industrial para AZD-1981 probablemente involucrarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
AZD-1981 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en AZD-1981.
Sustitución: El grupo tioéter y el grupo acetilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
AZD-1981 es único por su alta selectividad y potencia como antagonista del receptor DP2 . Compuestos similares incluyen:
Fevipiprant: Otro antagonista del receptor DP2 que se ha investigado por su potencial para tratar el asma.
Setipiprant: Un antagonista del receptor DP2 estudiado por sus efectos sobre la pérdida de cabello y otras afecciones.
Ramatroban: Un antagonista dual del receptor de tromboxano y el receptor DP2, utilizado en el tratamiento de la rinitis alérgica.
En comparación con estos compuestos, AZD-1981 ha mostrado un perfil de seguridad y eficacia favorable en ensayos clínicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Propiedades
IUPAC Name |
2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIGNODXSRKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025620 | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802904-66-1 | |
| Record name | AZD-1981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1981 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1981 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
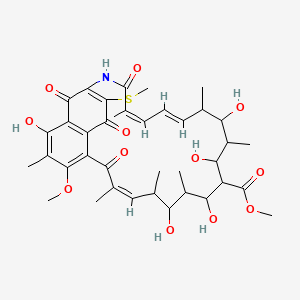
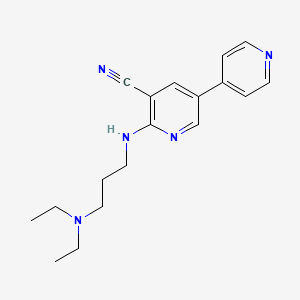
![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)

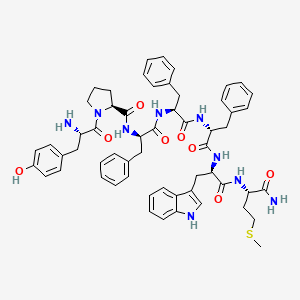

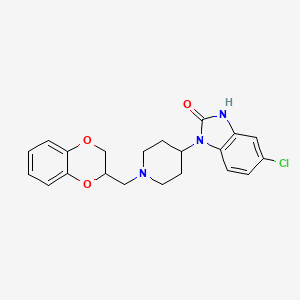
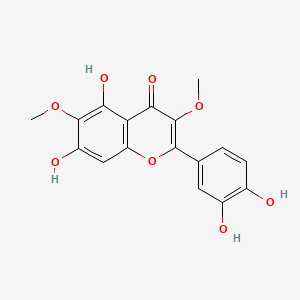
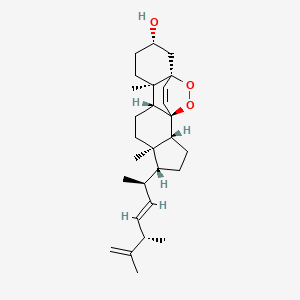
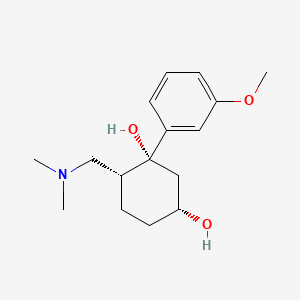

![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)
